molecular formula C10H16O4 B14376125 5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid CAS No. 90237-08-4

5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid

Cat. No.: B14376125
CAS No.: 90237-08-4
M. Wt: 200.23 g/mol
InChI Key: WHALNGUKYPHOGD-UHFFFAOYSA-N
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Description

5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid is an organic compound with a complex structure that includes a five-membered oxolane ring, a carboxylic acid group, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules One common synthetic route involves the cyclization of a suitable precursor molecule under acidic or basic conditions to form the oxolane ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The oxolane ring can be reduced to form a more saturated compound.

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction of the oxolane ring can produce a more saturated compound with different physical and chemical properties.

Scientific Research Applications

5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid exerts its effects depends on its interactions with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways involved can vary based on the context and application.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-oxooxolane-3-carboxylic acid: Lacks the 2-methylpropyl substituent.

    3-(2-Methylpropyl)-2-oxooxolane-3-carboxylic acid: Lacks the 5-methyl substituent.

    5-Methyl-3-(2-methylpropyl)-2-oxooxolane: Lacks the carboxylic acid group.

Uniqueness

5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid is unique due to the combination of its structural features, including the oxolane ring, carboxylic acid group, and specific alkyl substituents

Properties

CAS No.

90237-08-4

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

5-methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-6(2)4-10(8(11)12)5-7(3)14-9(10)13/h6-7H,4-5H2,1-3H3,(H,11,12)

InChI Key

WHALNGUKYPHOGD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)O1)(CC(C)C)C(=O)O

Origin of Product

United States

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